1-Benzyl-octahydropyrrolo[2,3-b]pyrrole
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Overview
Description
1-Benzyl-octahydropyrrolo[2,3-b]pyrrole is a heterocyclic compound. It’s an alkaloid, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This particular compound is part of a larger class of molecules known as pyrroles . Pyrroles are aromatic heterocycles, meaning they contain a ring of atoms with alternating single and double bonds .
Synthesis Analysis
The synthesis of pyrroles has been a topic of interest due to their remarkable biological activities, pharmaceutical applications, and roles as intermediates in the synthesis of many natural products . A variety of methods have been developed for the synthesis of pyrroles, including the Paal-Knorr pyrrole synthesis, which involves the reaction of hexane-2,5-dione with various substituted aromatic amines .Molecular Structure Analysis
The molecular formula of this compound is C13H18N2. Pyrrole, a component of this molecule, is a five-membered aromatic heterocycle with a nitrogen atom . The lone pair of electrons on the nitrogen atom is involved in the aromatic system, making pyrrole less nucleophilic and only weakly basic at nitrogen .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions. For instance, they can participate in Hantzsch-type domino processes, which involve initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition .Scientific Research Applications
Regioselective Functionalization
Pyrrole derivatives, including those related to 1-Benzyl-octahydropyrrolo[2,3-b]pyrrole, have been studied for their unique reactivity in regioselective functionalization reactions. The use of pyrrole as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds has been demonstrated, enabling the regioselective methylation, alkylation, or benzylation at the benzene core of phenylpyrroles (Wiest, Poethig, & Bach, 2016).
Synthesis and Electropolymerization
The electropolymerization of pyrrole derivatives to form conducting polymers has been explored, showing potential for application in electronic devices. For instance, the synthesis of pyrrole via a silver-catalyzed 1,3-dipolar cycloaddition/oxidative dehydrogenative aromatization reaction provides a practical method for creating multisubstituted pyrroles, which are significant for their conducting properties (Liu et al., 2017).
Photovoltaic Applications
Research into conjugated polymers containing pyrrole units has highlighted their potential in organic photovoltaic applications. Polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units, for example, have been designed and synthesized, showing promise for use in polymer solar cells due to their low band gap and high electron mobility (Kim et al., 2016).
Catalytic Synthesis
The development of sustainable and efficient catalytic methods for the synthesis of pyrroles is a significant area of research. A notable advancement is the iron-catalyzed N-heterocyclization from unsaturated diols and primary amines, providing a green and atom-economic route to N-substituted pyrroles, crucial scaffolds in medicinal chemistry (Yan & Barta, 2016).
Luminous Polymers
The synthesis of highly luminescent polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units showcases the role of these materials in optoelectronic applications. These polymers demonstrate strong fluorescence and high quantum yields, making them suitable for various applications in light-emitting devices (Zhang & Tieke, 2008).
Safety and Hazards
Future Directions
The synthesis of pyrroles and their derivatives continues to be a hot topic of research due to their wide range of applications . Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing these compounds, as well as exploring their potential uses in medicine and other fields .
Properties
IUPAC Name |
6-benzyl-2,3,3a,4,5,6a-hexahydro-1H-pyrrolo[2,3-b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-9-7-12-6-8-14-13(12)15/h1-5,12-14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJHUEHDYDJFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CCN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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